![molecular formula C16H11BrN4O B609199 4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile CAS No. 946619-21-2](/img/structure/B609199.png)
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Overview
Description
“4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C15H9BrN4O . It is also known by the synonyms MNI 137 and MNI137 .
Molecular Structure Analysis
The compound has a complex structure that includes a benzodiazepine ring, a pyridine ring, and a carbonitrile group . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C15H9BrN4O/c16-10-1-2-12-14 (6-10)20-15 (21)7-13 (19-12)9-3-4-18-11 (5-9)8-17/h1-6H,7H2, (H,20,21)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.16 g/mol . It has a computed XLogP3-AA value of 2.1, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 78.1 Ų . The compound has a complexity of 497 .Scientific Research Applications
Synthesis and Derivatives
- The chemical has been used in the synthesis of various compounds such as Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and quinazoline derivatives. These compounds have been synthesized using 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and other related chemicals (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antimicrobial Activities
New cyanopyridine derivatives, synthesized using similar structures, demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria. This showcases the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Another study focused on the synthesis of pyridine-3-carbonitrile derivatives, which exhibited antibacterial and antitumor activities. This indicates the broader scope of these compounds in both antimicrobial and cancer research fields (Elewa et al., 2021).
Synthesis of Novel Compounds
- The compound has been used in the innovative synthesis of pyrimidino and benzodiazepin derivatives. These novel compounds open avenues for further exploration in various fields of medicinal chemistry (Takagi et al., 1986).
Antioxidant and Anticonvulsant Properties
- Some derivatives of pyridine-3-carbonitrile have been evaluated for their antioxidant and anticonvulsant properties, showing potential in the development of new drugs for neurological disorders (Shaquiquzzaman et al., 2012).
Structural and Spectroscopic Analysis
- Structural and spectroscopic analyses of pyridine derivatives, including those similar to 4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile, provide insights into the properties and potential applications of these compounds in various scientific fields (Cetina et al., 2010).
properties
IUPAC Name |
4-(8-bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O/c16-10-1-2-12-14(6-10)20-15(21)7-13(19-12)9-3-4-18-11(5-9)8-17/h1-6H,7H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZCMKOSAKVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)Br)NC1=O)C3=CC(=NC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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